molecular formula C6H14N2 B13497791 N-Isopropylazetidin-3-amine

N-Isopropylazetidin-3-amine

Cat. No.: B13497791
M. Wt: 114.19 g/mol
InChI Key: KVJAHQKVUWRTHT-UHFFFAOYSA-N
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Description

N-Isopropylazetidin-3-amine is a chemical compound belonging to the azetidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropylazetidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-isopropyl-3-chloropropylamine with a base, such as sodium hydride, to induce cyclization and form the azetidine ring. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Isopropylazetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidines.

Scientific Research Applications

N-Isopropylazetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isopropylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isopropylazetidin-3-amine is unique due to its combination of the azetidine ring and the isopropyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-propan-2-ylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5(2)8-6-3-7-4-6/h5-8H,3-4H2,1-2H3

InChI Key

KVJAHQKVUWRTHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CNC1

Origin of Product

United States

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